molecular formula C5H4ClNO2 B1584850 5-Chloro-2,3-pyridinediol CAS No. 53233-89-9

5-Chloro-2,3-pyridinediol

Cat. No. B1584850
CAS RN: 53233-89-9
M. Wt: 145.54 g/mol
InChI Key: AJGLCXBDYCEVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Chloro-2,3-pyridinediol involves reacting 5-chloropicolinic acid with sodium nitrite and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-pyridinediol is represented by the linear formula C5H4ClNO2 . It has a molecular weight of 145.54 g/mol .


Physical And Chemical Properties Analysis

5-Chloro-2,3-pyridinediol is a greyish-beige crystalline powder . It has a melting point of 211 - 213 °C. The compound dissolves easily in water, methanol, ethanol, and chloroform. It has a molecular weight of 145.54 g/mol, and a density of 1.61 g/cm3.

Scientific Research Applications

Asymmetric Epoxidation Models

5-Chloro-2,3-pyridinediol is studied in the context of asymmetric epoxidation models. Titanium(IV)-pyridinediol complex 5, a derivative of this compound, was used as a model for titanium-tartrate asymmetric epoxidation catalysts. The study found that the sign of induction depended on the alkyl group of the alkyl hydroperoxide oxidant used in the reaction (Hawkins & Sharpless, 1987).

Pyridine Derivatives as Insecticides

Research on pyridine derivatives, including compounds related to 5-Chloro-2,3-pyridinediol, has shown significant insecticidal activities. These derivatives have been tested against various insects, providing insights into their potential applications in pest control (Bakhite et al., 2014).

Microbial Metabolism of the Pyridine Ring

Studies have also explored the microbial metabolism of pyridine compounds, including derivatives of 5-Chloro-2,3-pyridinediol. The research focused on how certain microorganisms utilize these compounds as a carbon and energy source, leading to the accumulation of pyridinediols as intermediates (Houghton & Cain, 1972).

Antibacterial Activities of Pyridinediol Derivatives

Investigations into the antibacterial properties of 5-Chloro-2,3-pyridinediol derivatives have been conducted. These studies focus on their effectiveness against specific microorganisms, using techniques like disk diffusion to assess their antibacterial potency (Tribak et al., 2018).

Synthesis and Applications in Organic Chemistry

The compound has been studied for its applications in organic synthesis, including its role as an intermediate in the production of various chemicals. Research has delved into efficient methods for its preparation and utilization in different chemical processes (Hunsheng & Heng, 2014).

Safety And Hazards

5-Chloro-2,3-pyridinediol causes skin irritation and serious eye irritation . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water. If irritation persists, medical advice should be sought .

properties

IUPAC Name

5-chloro-3-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-3-1-4(8)5(9)7-2-3/h1-2,8H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGLCXBDYCEVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201329
Record name 2,3-Pyridinediol, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-pyridinediol

CAS RN

53233-89-9
Record name 5-Chloro-2,3-dihydroxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53233-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Pyridinediol, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053233899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2,3-pyridinediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Pyridinediol, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-hydroxy-2-pyridone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-pyridinediol
Reactant of Route 2
5-Chloro-2,3-pyridinediol
Reactant of Route 3
5-Chloro-2,3-pyridinediol
Reactant of Route 4
Reactant of Route 4
5-Chloro-2,3-pyridinediol
Reactant of Route 5
5-Chloro-2,3-pyridinediol
Reactant of Route 6
5-Chloro-2,3-pyridinediol

Citations

For This Compound
10
Citations
AK Sharma, GC Saxena, BK Puri - Chemia Analityczna (Warsaw);(Poland), 1994 - osti.gov
Subject: 37 INORGANIC, ORGANIC, PHYSICAL AND ANALYTICAL CHEMISTRY; POLAROGRAPHY; NIOBIUM COMPLEXES; GALLIUM COMPLEXES; INTERFERING ELEMENTS; …
Number of citations: 1 www.osti.gov
AK Sharma, GC Saxena, BK Puri - Journal of Analytical Chemistry, 1991 - hero.epa.gov
ELECTROCHEMICAL-BEHAVIOR OF COBALT(II) AND MANGANESE(II) AT A DROPPING MERCURY-ELECTRODE IN THE PRESENCE OF 5-CHLORO-2,3-PYRIDINEDIOL | Health & …
Number of citations: 0 hero.epa.gov
JR Seward, MTD Cronin, TW Schultz - SAR and QSAR in …, 2002 - Taylor & Francis

The response-surface approach to QSARs attempts to model toxic potency of diverse groups of chemicals while avoiding problems associated with the identification of the …

Number of citations: 23 www.tandfonline.com
JR Seward, MTD Cronin, TW Schultz - SAR and QSAR in …, 2001 - Taylor & Francis
A selection of mechanistically diverse substituted pyridines were tested in the Tetrahymena pyriformis population growth impairment assay. The response-surface approach was used to …
Number of citations: 26 www.tandfonline.com
YL Mehta, BS Garg, M Katyal - Analytica Chimica Acta, 1976 - Elsevier
Results The titrations can also be done in the reverse order. When dye I is used, zinc (I1) can be titrated between 20 and 40 “C. All other titrations, including the reverse ones, can be …
Number of citations: 3 www.sciencedirect.com
PN Gunawidjaja - 2007 - repository.unpar.ac.id
A study of the temperature dependence of 35CI NQR frequency and spin-lattice relaxation time in 5-chloro-3-pyridinol is reported. The project investigated the existence of crystalline …
Number of citations: 0 repository.unpar.ac.id
AK Sharma, RS Sindhu - Reviews in Analytical Chemistry, 1989 - degruyter.com
ANALYTICAL REACTIONS OF HYDROXYPYRIDINES Anand Kumar Sharma* Thermal Systems Division, ISRO Satellite Centre Airport Road, Viman Page 1 ANALYTICAL REACTIONS …
Number of citations: 1 www.degruyter.com
AK SHARMA, BK PURI… - REVUE …, 1993 - EDITURA ACADEMIEI ROMANE …
Number of citations: 0
R LEVY, S SUETOMI, S TAGUCHI
Number of citations: 0
M Katyal, G Denk, L Johannsen, K Henning… - Fresenius' Zeitschrift für …, 1978 - Springer
Trenn. yon Kupfer (II) yon Zink und Cadmium; Chromatographic, Ionenaustausch; SnS2-Gel.-Sn (IV) sulphide gel prepared from SnC14 and Na2S is converted into H+ form by digesting …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.